5-(2-甲氧基-2-氧代乙基)-1-(4-硝基苯基)-1H-1,2,3-三唑-4-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

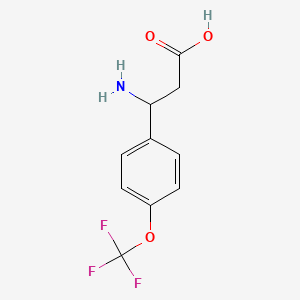

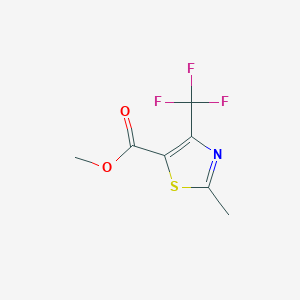

The compound of interest, methyl 5-(2-methoxy-2-oxoethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate, is a derivative of 1H-1,2,3-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is substituted with a 4-nitrophenyl group and a methoxy-oxoethyl group, along with a methyl ester at the 4-carboxylate position. This structure suggests potential reactivity typical of triazoles, such as participation in cycloaddition reactions, and the presence of electron-withdrawing groups like the nitro group could influence its chemical behavior.

Synthesis Analysis

The synthesis of related triazole derivatives often involves cycloaddition reactions. For instance, the reaction of 5-methoxy-2-methyl-4-(p-nitrophenyl)oxazole with ethylenic dienophiles under high pressure conditions can yield various adducts, as seen in the synthesis of similar compounds . Additionally, the reaction of 5-methoxy-2-(p-methoxyphenyl)oxazole with alpha-alkoxy aldehydes catalyzed by tin(IV) chloride can lead to oxazoline derivatives . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of such compounds. For example, the structure of a related compound, the exo-Diels–Alder adduct of 5-methoxy-2-methyl-4-(p-nitrophenyl)oxazole, was elucidated using this method . The molecular structure of the compound of interest could similarly be ascertained, providing insights into its stereochemistry and conformation.

Chemical Reactions Analysis

Triazole derivatives are known to undergo various chemical reactions. The presence of a nitro group on the phenyl ring could make the compound susceptible to nucleophilic substitution reactions or reduction. The methoxy-oxoethyl group could participate in nucleophilic addition reactions, given its potential reactivity as an ester. The triazole ring itself could engage in cycloaddition reactions, as seen with other triazole compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its functional groups. The nitro group is a strong electron-withdrawing group, which could affect the compound's acidity and reactivity. The ester group could contribute to the compound's solubility in organic solvents. The triazole ring might confer some degree of aromaticity, influencing its stability and reactivity. The exact properties would need to be determined experimentally, possibly through techniques such as infrared spectroscopy, nuclear magnetic resonance, and mass spectroscopy, as used for similar compounds .

科学研究应用

合成和结构性质

三唑衍生物的合成,包括类似于 5-(2-甲氧基-2-氧代乙基)-1-(4-硝基苯基)-1H-1,2,3-三唑-4-羧酸甲酯的化合物,涉及多步化学反应,导致形成这些化合物中的核心结构三唑环。这些过程通常涉及烷基化、硝化以及酰氯和取代酰胺的形成。例如,相关化合物 3-氧代-5-苯基-1H-1,2,3-三唑-4-羧酸的合成展示了三唑衍生物的合成中涉及的复杂反应 (Shtabova 等人,2005 年)。此外,这些化合物的结构性质已经通过各种分析技术阐明,包括 X 射线衍射和量子化学计算,这些技术提供了对其分子构型和潜在反应性的见解。

化学反应和应用

三唑衍生物参与各种化学反应,突出了它们在有机合成中的多功能性以及在材料科学和传感器中的潜在应用。例如,已经探索了与四氰乙烯和伯胺的反应,以合成具有进一步化学改性潜力的新型化合物,并且由于其荧光特性,在检测硝基芳香族化合物中具有应用潜力。与四氰乙烯反应形成异常的 Diels-Alder 加合物展示了恶唑和三唑环的反应性,从而产生了具有独特性质的复杂结构 (Ibata 等人,1986 年)。

生物活性

虽然要求排除了药物使用和副作用,但值得注意的是,三唑衍生物的结构框架已被研究其生物活性,包括抗菌特性。这证明了这些化合物除了在制药领域之外在各种应用中的潜力,例如在材料科学和生化探针中。对三唑类似物针对人类致病菌的抗菌活性的研究突出了对这些化合物生物效应和在开发具有抗菌特性的新材料中的潜在用途的广泛研究兴趣 (Nagaraj 等人,2018 年)。

属性

IUPAC Name |

methyl 5-(2-methoxy-2-oxoethyl)-1-(4-nitrophenyl)triazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O6/c1-22-11(18)7-10-12(13(19)23-2)14-15-16(10)8-3-5-9(6-4-8)17(20)21/h3-6H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKLZHLJXAPGNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(N=NN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377661 |

Source

|

| Record name | methyl 5-(2-methoxy-2-oxoethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 5-(2-methoxy-2-oxoethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate | |

CAS RN |

91306-60-4 |

Source

|

| Record name | methyl 5-(2-methoxy-2-oxoethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(E)-(3-nitrophenyl)methylidene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1304509.png)

![3-[(E)-(3,4-dichlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B1304524.png)

![6-(ethoxycarbonyl)-7-methyl-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-8-ium bromide](/img/structure/B1304530.png)

![ethyl 2-{[(E)-(dimethylamino)methylidene]amino}-4-methyl-6-phenyl-6H-1,3-thiazine-5-carboxylate](/img/structure/B1304539.png)